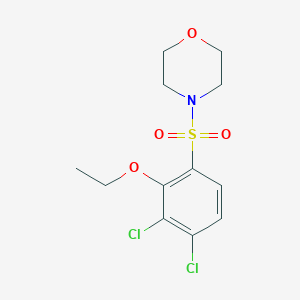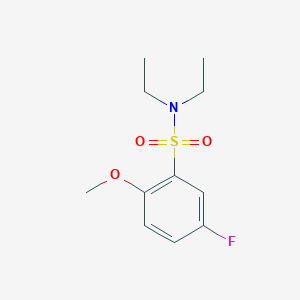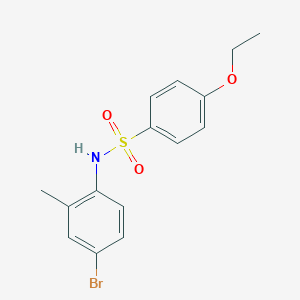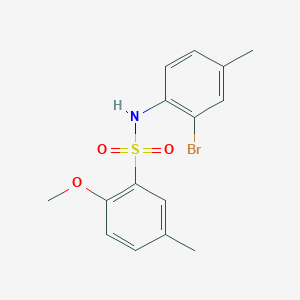
6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in various biological processes. This inhibition can lead to changes in cellular signaling pathways and ultimately affect the physiological responses of cells.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide can have a variety of biochemical and physiological effects. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in the activity of various enzymes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising tool for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes. This specificity allows researchers to investigate the effects of specific compounds on cellular signaling pathways and physiological responses. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide. One potential direction is the development of new compounds that are based on the structure of this compound. These compounds could be designed to have improved specificity and decreased toxicity. Additionally, research could focus on the use of this compound in clinical trials for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide is a promising compound that has been studied for its potential use in scientific research. This compound has shown potential in various applications, including as a tool for studying biochemical and physiological effects. While there are limitations to its use, there are also many future directions for research on this compound. Overall, 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of 6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with tetrahydro-2-furanmethanamine in the presence of a coupling reagent. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a tool for studying the biochemical and physiological effects of certain compounds. This compound can be used to investigate the mechanisms of action of different compounds and their effects on various biological processes.
Eigenschaften
Produktname |
6,8-dibromo-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide |
|---|---|
Molekularformel |
C15H13Br2NO4 |
Molekulargewicht |
431.08 g/mol |
IUPAC-Name |
6,8-dibromo-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C15H13Br2NO4/c16-9-4-8-5-11(15(20)22-13(8)12(17)6-9)14(19)18-7-10-2-1-3-21-10/h4-6,10H,1-3,7H2,(H,18,19) |
InChI-Schlüssel |
JRNLNLONLVHIEW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
